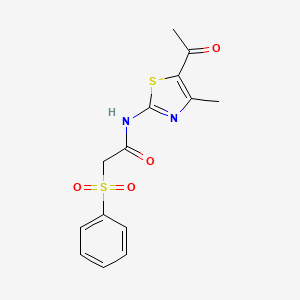

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is a synthetic organic compound that features a thiazole ring, an acetyl group, and a benzenesulfonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

Reduction: Reduction reactions could target the sulfonyl group or the thiazole ring.

Substitution: Various substitution reactions can occur, especially at the thiazole ring or the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

Biological Studies: Investigation of its biological activity and mechanism of action.

Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

- N-(5-acetyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(toluenesulfonyl)acetamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and results from various biological assays.

Chemical Structure and Properties

The compound's molecular formula is C14H13N2O4S, with a molecular weight of approximately 355.39 g/mol. The structure includes a thiazole ring and a benzenesulfonamide moiety, which are known to contribute to its biological properties.

Synthesis

The synthesis of this compound has been explored in various studies. The general synthetic route involves the formation of thiazole derivatives followed by sulfonamide coupling reactions. Detailed protocols for these reactions can be found in specific publications focusing on thiazole chemistry .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

Mechanism of Action:

The compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by assays measuring DNA fragmentation and mitochondrial membrane potential changes .

Case Study:

A study evaluated the anticancer effects using MTT assays and acridine orange staining, revealing that the compound significantly reduced cell viability in treated cultures compared to controls .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis via caspase activation |

| C6 | 15.0 | Induction of DNA damage |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies indicate that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Assays:

The Minimum Inhibitory Concentration (MIC) values were determined against standard bacterial strains, revealing potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism:

The antibacterial action is primarily attributed to the inhibition of protein synthesis and disruption of bacterial cell wall integrity .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-9-13(10(2)17)21-14(15-9)16-12(18)8-22(19,20)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINNJIXNSDYTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.